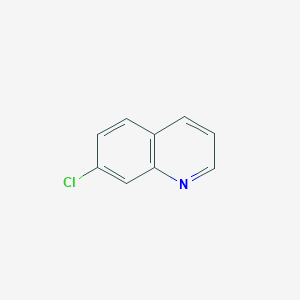

7-Chloroquinoline

Description

Structure

2D Structure

Propriétés

IUPAC Name |

7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUPQRODVPRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334803 | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-61-3 | |

| Record name | 7-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Chloroquinoline

Classical and Modern Synthetic Routes to 7-Chloroquinoline Core

The synthesis of the quinoline (B57606) ring system, including its chlorinated derivatives, can be achieved through several established name reactions and modern organometallic strategies.

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org When 3-chloroaniline (B41212) is used as the starting material, this reaction can yield this compound. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. numberanalytics.com The reaction is known for being vigorous, and the use of a moderator like ferrous sulfate (B86663) is common. wikipedia.org A modified Skraup synthesis can utilize substituted acroleins in place of glycerol to obtain quinolines with substituents on the hetero-ring. organicreactions.org For the synthesis of 5-, 6-, 7-, and 8-substituted quinolines without substituents in positions 2, 3, and 4, the Skraup reaction is considered a superior method due to its straightforward procedure. rsc.org

The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines in the presence of an acid catalyst, often a Lewis acid like tin tetrachloride or a Brønsted acid. wikipedia.orgsynarchive.com This method is also referred to as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org For instance, the reaction of m-chloroaniline with crotonaldehyde (B89634) can produce 7-chloroquinaldine (7-chloro-2-methylquinoline). google.com The mechanism is a subject of debate but is thought to involve a fragmentation-recombination pathway. wikipedia.org Recent advancements have shown that using a recyclable Ag(I)-exchanged Montmorillonite K10 clay as a catalyst under solvent-free conditions provides an efficient and environmentally friendly approach for this synthesis. clockss.org

| Reaction | Aniline Derivative | Carbonyl Source | Key Reagents | Product |

| Skraup Synthesis | 3-Chloroaniline | Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | This compound |

| Doebner-von Miller | m-Chloroaniline | Crotonaldehyde | Acid Catalyst (e.g., HCl, Lewis Acids) | 7-Chloroquinaldine |

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid as a catalyst. wikipedia.org The reaction begins with the condensation of the aniline and β-diketone to form a Schiff base, which then tautomerizes to an enamine. The rate-determining step is the acid-catalyzed intramolecular cyclization (annulation) of the enamine, followed by dehydration to yield the substituted quinoline. wikipedia.orgyoutube.com This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The use of a mixture of polyphosphoric acid (PPA) and an alcohol can create a more effective dehydrating agent than sulfuric acid alone. wikipedia.org

Modern synthetic approaches often employ regioselective metalation to functionalize specific positions on the quinoline ring. These strategies offer high selectivity and functional group tolerance. The direct magnesiation of quinolines using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for efficient deprotonation at various positions. acs.org For instance, successive magnesiations can achieve functionalization at the C2, C3, and C4 positions. acs.org The choice of the metalating agent and the reaction conditions are critical for controlling the regioselectivity. For example, while TMPMgCl·LiCl is effective, other reagents might not be. acs.org The combination of bromine/magnesium exchanges and direct metalations enables the regioselective functionalization of multiple positions on the quinoline core. acs.org

Mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl, have proven to be highly effective for the functionalization of 7-chloroquinolines. acs.orgworktribe.com These reagents facilitate the magnesiation of the quinoline ring under mild conditions, which can be performed in both batch and continuous flow systems. acs.orgworktribe.comafricacommons.netacs.org Specifically, the iodo-magnesium exchange of 7-chloro-4-iodoquinoline (B1588978) with i-PrMgCl·LiCl is highly efficient and selectively produces the C4-magnesiated intermediate. acs.orgdurham.ac.uk This organomagnesium species can then be reacted with a variety of electrophiles to introduce diverse functional groups at the 4-position. acs.orgworktribe.comafricacommons.net This method has been used to synthesize a library of functionalized quinolines, including 4-carbinol derivatives that have shown antiproliferative properties. acs.orgworktribe.comdurham.ac.uk

| Reagent | Substrate | Position of Functionalization | Subsequent Reaction |

| i-PrMgCl·LiCl | 7-Chloro-4-iodoquinoline | C4 | Quenching with various electrophiles (e.g., benzaldehydes, cyclohexanone) |

| TMPMgCl·LiCl | 3-Bromoquinoline | C2 | Quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane |

| TMP₂Mg·2LiCl | 8-Substituted quinoline | C8 | Deprotonation |

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net It can also be utilized for cyclization reactions to produce heterocyclic systems. In the context of quinoline synthesis, the Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) can be used to construct the quinoline ring from suitable precursors. For example, N-arylacetamides can undergo Vilsmeier cyclization to yield 2-chloro-3-formylquinolines. This reaction is facilitated by electron-donating groups on the N-arylacetamide. The reaction of 4-hydroxyquinaldines with the Vilsmeier-Haack reagent can lead to the formation of 4-chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines, which are versatile intermediates. nih.gov Recently, substituted phenylacetamides have been used to synthesize chloroquinoline derivatives using the Vilsmeier-Haack reagent. rsc.org

Aromatic nucleophilic substitution (SɴAr) is a fundamental reaction for modifying the this compound core. In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. fishersci.co.uk The reactivity of chloroquinolines in SɴAr reactions is position-dependent. The chlorine atom at the C4 position of 4,7-dichloroquinoline (B193633) is significantly more reactive towards nucleophilic substitution than the chlorine at the C7 position. tandfonline.com This regioselectivity is attributed to the electronic effects of the quinoline nitrogen, which activates the C4 position for nucleophilic attack. tandfonline.com This differential reactivity allows for the selective functionalization of the C4 position while leaving the C7-chloro group intact. For example, 4,7-dichloroquinoline can react with various nucleophiles like morpholine (B109124) or thiosemicarbazide (B42300) at the C4 position. tandfonline.commdpi.com The reaction typically proceeds via an addition-elimination mechanism. fishersci.co.uk

Functionalization and Derivatization Strategies

The this compound scaffold is a cornerstone in the synthesis of a multitude of derivatives, owing to the reactivity of its chlorine-substituted ring and the potential for modification at various positions. Chemists employ a wide array of synthetic strategies to introduce functional groups and build complex molecular architectures, thereby tuning the molecule's properties for various applications.

The functionalization of the this compound ring is a key strategy for creating diverse chemical libraries. The inherent electronic properties of the quinoline system, particularly the electron-withdrawing nature of the nitrogen atom, render the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). tandfonline.comsemanticscholar.org This reactivity is often exploited to introduce amino and alkoxy groups.

Recent methodologies have expanded the scope of functionalization beyond the C4 position. The use of mixed lithium-magnesium reagents under mild conditions has enabled the preparation of a library of functionalized quinolines. durham.ac.ukacs.orgworktribe.com This technique involves the generation of mixed lithium-magnesium intermediates that can react with various electrophiles. durham.ac.ukacs.orgworktribe.com Similarly, mixed lithium-zinc reagents have been used for the synthesis of halogenated and arylated derivatives. durham.ac.ukacs.org

Metal-assisted coupling reactions are also pivotal for introducing a range of substituents at the 7-position. nih.gov Techniques such as the Ullmann, Suzuki, and Negishi coupling reactions have been successfully applied to generate diaryl ether, biaryl, and alkylaryl substitutions, respectively. nih.gov These methods systematically vary the size, hydrophobicity, and electronic properties of the substituent at the C7-position. nih.gov Furthermore, a retrocrystallization approach has been used to study the influence of different functional groups at the 4-position on crystallization mechanisms, highlighting how substituents like methoxy (B1213986), ethoxy, and various amino alcohols affect the solid-state architecture. rsc.org

| Method | Position(s) Functionalized | Type of Substituent Introduced | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Amino, Alkoxy, Thio groups | tandfonline.comsemanticscholar.org |

| Magnesiation with Mixed Li/Mg Reagents | Various | Functional groups via electrophilic quench | durham.ac.ukworktribe.com |

| Suzuki Coupling | C7 | Biaryl groups | nih.gov |

| Ullmann Coupling | C7 | Diaryl ether groups | nih.gov |

| Negishi Coupling | C7 | Alkylaryl groups | nih.gov |

The synthesis of 4-amino-7-chloroquinoline derivatives is of significant interest, and these compounds are typically prepared via nucleophilic substitution of the chlorine atom at the C4 position of 4,7-dichloroquinoline. acs.orgnih.gov This reaction is generally carried out by heating 4,7-dichloroquinoline with a suitable primary or secondary amine. nih.gov

A variety of mono- and dialkyl amines have been used to create a series of N-substituted 4-amino-7-chloroquinolines. acs.orgnih.gov For instance, reacting 4,7-dichloroquinoline with N,N-dimethyl-alkyl-diamines in neat conditions at elevated temperatures (around 130 °C) yields the corresponding dimethyl alkyl aminoquinoline derivatives. nih.gov Similarly, bis-quinoline compounds can be obtained when an excess of 4,7-dichloroquinoline is reacted with one mole of an alkyl diamine. nih.gov Another approach involves the condensation of 4,7-dichloroquinoline with p-aminoacetophenone in refluxing absolute ethanol (B145695) to produce an intermediate which can be further modified. researchgate.net

More complex side chains can also be introduced. One investigation detailed the preparation of derivatives containing side-chains derived from 1,3-bis(dialkylamino)-2-propylamines. acs.org A different process describes the condensation of an amine with a 7-chloro-1,2,3,4-tetrahydroquinolin-4-one, followed by aromatization of the tetrahydroquinoline ring in the presence of a ruthenium-based catalyst. google.com

| Reactant with 4,7-dichloroquinoline | Resulting Derivative | Reference |

|---|---|---|

| Butyl amine | Butyl-(7-chloro-quinolin-4-yl)-amine | nih.gov |

| N,N-dimethyl-ethane-1,2-diamine | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |

| Ethane-1,2-diamine (excess 4,7-dichloroquinoline) | N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | nih.gov |

| 1,3-Bis(dimethylamino)-2-propylamine | N-(1,3-Bis(dimethylamino)-2-propyl)-7-chloroquinolin-4-amine | acs.org |

| p-Aminoacetophenone | 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one | researchgate.net |

Hydrazone derivatives of this compound represent another important class of compounds, synthesized through the condensation of a hydrazine-functionalized quinoline with various aldehydes or ketones. nih.govasianpubs.org The typical synthetic route begins with the preparation of a key intermediate, such as 7-chloro-4-hydrazinylquinoline. This intermediate is then reacted with a variety of substituted aromatic or heteroaromatic aldehydes in a solvent like ethanol, often under reflux conditions, to yield the final hydrazone products (Schiff bases). nih.govresearchgate.net

One study describes the synthesis of a series of hydrazones by reacting 7-chloro-4-hydrazinylquinoline with different (hetero)aryl aldehydes, resulting in good yields of the target E-isomers. nih.gov Another method involves first treating 4-hydroxy-7-chloroquinoline with chloroacetic acid to form an acid, which is then esterified and converted to a hydrazide. asianpubs.org This quinolinyloxy hydrazide is subsequently reacted with aryl aldehydes to produce the corresponding hydrazones. asianpubs.org Similarly, 4,7-dichloroquinoline can be condensed with methyl anthranilate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is then used to synthesize hydrazones with aryl aldehydes. asianpubs.org These synthetic strategies allow for significant chemical diversity in the final hydrazone molecule by varying the aldehyde component. nih.govresearchgate.net

| Quinoline Starting Material | Key Intermediate | Condensation Partner | Product Class | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | 7-Chloro-4-hydrazinylquinoline | (Hetero)aryl aldehydes | 7-Chloro-4-arylhydrazonequinolines | nih.govresearchgate.net |

| 4-Hydroxy-7-chloroquinoline | 7-Chloroquinolinyloxy carbohydrazide | Aryl aldehydes | 7-Chloro-4-[4-methylidine-(aryl)-hydrazocarbonyl quinolinyloxy methane | asianpubs.org |

| 4,7-Dichloroquinoline | 1-Amino-(this compound)-2-hydrazocarbonylbenzene | Aryl aldehydes | 1-Amino-(this compound)-2-[N-methylidene-aryl]-hydrazocarbonylbenzene | asianpubs.org |

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring linking two different molecular fragments. wikipedia.orgorganic-chemistry.org This strategy has been extensively used to synthesize novel this compound derivatives. researchgate.netscielo.br

The general approach involves the reaction of a this compound derivative bearing an azide (B81097) function with a terminal alkyne, or vice-versa. researchgate.netfuture-science.com The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, like CuSO₄·5H₂O, using a reducing agent such as sodium ascorbate (B8700270). organic-chemistry.orgfuture-science.com For example, 4-azido-7-chloroquinoline can be "clicked" with various terminal alkynes in a t-BuOH/H₂O solvent system with a copper sulfate and sodium ascorbate catalyst system. researchgate.netfuture-science.com This reaction has been used to tether sulfonamide-based alkynes to the this compound core, creating sulfonamide-quinoline- durham.ac.ukacs.orgscienceopen.com-triazole hybrids. future-science.com

Another application involves the synthesis of bifunctional hybrids containing 1,2,3-triazoyl-carboxylates and this compound through the cycloaddition of 4-azido-7-chloroquinoline with activated methylene (B1212753) compounds like ethyl acetoacetate, a reaction that can be promoted by an organocatalyst. scielo.br Ultrasound irradiation has also been employed as a green chemistry approach to accelerate these click reactions, reducing reaction times and improving yields for the synthesis of certain this compound derivatives. tandfonline.comsemanticscholar.org

| Quinoline Building Block | Alkyne/Azide Partner | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| 4-Azido-7-chloroquinoline | Terminal Alkynes | CuSO₄, Sodium Ascorbate, tBuOH/H₂O | This compound-based 1,2,3-triazoles | researchgate.net |

| 4-Azido-7-chloroquinoline | Sulfonamide-based alkynes | CuSO₄·5H₂O, Sodium Ascorbate | Sulfonamide-quinoline- durham.ac.ukacs.orgscienceopen.com-triazole hybrids | future-science.com |

| 4-Azido-7-chloroquinoline | Ethyl acetoacetate | Et₂NH (organocatalyst) | Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | scielo.br |

| 4,7-Dichloroquinoline (converted to azide) | Various Alkynes | Ultrasound irradiation | Various 1,2,3-triazole hybrids | tandfonline.comsemanticscholar.org |

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine. This reaction generates densely functionalized molecules known as MBH adducts. scienceopen.comresearchgate.net This methodology has been applied to synthesize novel derivatives based on the this compound scaffold. scienceopen.comscielo.br

In a typical synthesis, Michael acceptors derived from this compound are reacted with various aldehydes. researchgate.netscielo.br For example, research describes the synthesis of Michael acceptors starting from 4,7-dichloroquinoline. scienceopen.comresearchgate.net These acceptors, such as quinolinyl acrylates, were then subjected to the MBH reaction with nitrobenzaldehydes (ortho, meta, and para isomers) using DABCO as the catalyst. scienceopen.comresearchgate.net This approach yields a series of new MBH adducts that hybridize the this compound moiety with a substituted phenyl group through a versatile polyfunctional linker. scienceopen.comresearchgate.netscielo.br The reaction conditions, such as the choice of catalyst and solvent, are crucial for the successful formation of these adducts. researchgate.net The resulting adducts containing a nitro group in the ortho position have shown expressive cytotoxic potential, with IC50 values as low as 4.60 µmol L-1 in certain cancer cell lines. scienceopen.comscielo.br

| Michael Acceptor (Derived from this compound) | Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|---|

| Quinolinyl acrylates | o-Nitrobenzaldehyde | DABCO | MBHA/7-chloroquinoline hybrid | scienceopen.comresearchgate.net |

| Quinolinyl acrylates | m-Nitrobenzaldehyde | DABCO | MBHA/7-chloroquinoline hybrid | scienceopen.comresearchgate.net |

| Quinolinyl acrylates | p-Nitrobenzaldehyde | DABCO | MBHA/7-chloroquinoline hybrid | scienceopen.comresearchgate.net |

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single new chemical entity. This approach aims to create hybrid compounds with potentially enhanced activity or a dual mode of action. The this compound nucleus is a popular scaffold for this strategy. scielo.brnih.gov

Numerous hybrid analogues have been synthesized by linking the 7-chloro-4-aminoquinoline core to other heterocyclic systems. nih.gov For instance, twenty-four new hybrid compounds composed of a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety have been synthesized. nih.gov Another common strategy involves using click chemistry to link the this compound scaffold to other moieties. researchgate.net For example, novel 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids have been synthesized via Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reactions. researchgate.net

The this compound moiety has also been hybridized with sulfonamides. future-science.com In one approach, 4,7-dichloroquinoline is reacted with various sulfonamides to create a library of sulfonamide-tethered quinolines. future-science.com These can be further modified, for example, by creating sulfonamide-quinoline- durham.ac.ukacs.orgscienceopen.com-triazole hybrids through click reactions. future-science.com Other examples include the synthesis of this compound-thiohydantoin hybrids and hybrids with chalcones. researchgate.netresearchgate.net These hybridization strategies have led to the development of diverse molecular architectures built upon the versatile this compound framework. scielo.brnih.gov

| Hybrid Partner Moiety | Linkage Strategy | Resulting Hybrid Class | Reference |

|---|---|---|---|

| 2-Pyrazoline | Multi-step synthesis from 7-chloro-4-aminoquinoline | 7-Chloro-4-aminoquinoline-2-pyrazoline hybrids | nih.gov |

| Sulfonamide | Nucleophilic substitution | This compound-tethered sulfonamides | future-science.com |

| Sulfonamide and 1,2,3-Triazole | Click Chemistry (CuAAC) | Sulfonamide-quinoline- durham.ac.ukacs.orgscienceopen.com-triazole hybrids | future-science.com |

| Nitrobenzaldehyde | Morita-Baylis-Hillman Reaction | MBHA/7-chloroquinoline hybrids | scienceopen.comscielo.br |

| Thiohydantoin | Multi-step synthesis | This compound-thiohydantoin hybrids | researchgate.net |

| Chalcone | Condensation reaction | (7-Chloroquinolin-4-yl)amino)chalcone derivatives | researchgate.net |

| Compound Name |

|---|

| 1,3-bis(dialkylamino)-2-propylamines |

| 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one |

| 1-Amino-(this compound)-2-[N-methylidene-aryl]-hydrazocarbonylbenzene |

| 1-Amino-(this compound)-2-hydrazocarbonylbenzene |

| 4,7-dichloroquinoline |

| 4-amino-7-chloroquinoline |

| 4-azido-7-chloroquinoline |

| 4-hydroxy-7-chloroquinoline |

| 7-chloro-1,2,3,4-tetrahydroquinolin-4-one |

| 7-chloro-4-[4-methylidine-(aryl)-hydrazocarbonyl quinolinyloxy methane |

| 7-chloro-4-hydrazinylquinoline |

| This compound |

| This compound-thiohydantoin |

| Butyl-(7-chloro-quinolin-4-yl)-amine |

| Chloroacetic acid |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |

| Ethyl acetoacetate |

| Hydrazine hydrate |

| m-Nitrobenzaldehyde |

| Methyl anthranilate |

| Morita-Baylis-Hillman Adducts |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine |

| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine |

| N,N-dimethyl-alkyl-diamine |

| N-(1,3-Bis(dimethylamino)-2-propyl)-7-chloroquinolin-4-amine |

| o-Nitrobenzaldehyde |

| p-aminoacetophenone |

| p-Nitrobenzaldehyde |

| Sodium ascorbate |

| Sulfonamide |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of important heterocyclic compounds like quinolines. These approaches focus on improving efficiency, minimizing waste, and using less hazardous solvents and reagents. In the context of this compound and its derivatives, green methodologies offer significant advantages over traditional synthetic routes, which can involve harsh conditions and environmentally harmful materials.

Ultrasound Irradiation in Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry. nih.govnih.gov The application of ultrasonic waves (typically 20-100 kHz) to a reaction mixture induces acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer, increased reaction rates, and often higher yields compared to conventional methods. nih.gov The use of ultrasound can dramatically reduce reaction times, lower reaction temperatures, and decrease energy consumption, making it an environmentally and economically attractive method. rsc.org

Research into the synthesis of this compound derivatives has demonstrated the significant benefits of employing ultrasound irradiation. tandfonline.comresearchgate.net One notable approach involves the "click synthesis" of various this compound derivatives using ultrasound as the energy source. tandfonline.com This method aligns with green chemistry principles by offering improved reaction times, yields, and product purity compared to traditional thermal techniques. researchgate.net

In a specific application, derivatives of this compound were synthesized via nucleophilic substitution reactions starting from 4,7-dichloroquinoline and various nucleophiles, such as o-phenylenediamine, thiosemicarbazide, and 3-Amino-1,2,4-triazole. tandfonline.comsemanticscholar.org These reactions were conducted in ethanol under reflux in an ultrasonic bath. researchgate.net The use of sonication facilitated the reactions, leading to excellent yields in significantly reduced time frames. For instance, the synthesis of N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine was achieved in 30 minutes at 90°C. researchgate.net Similarly, other derivatives were obtained in good to excellent yields (78-89%) within 30 to 40 minutes under ultrasonic irradiation. researchgate.netsemanticscholar.org

The enhanced efficiency of these ultrasound-assisted syntheses is attributed to the intense mixing and energy transfer caused by cavitation, which overcomes activation energy barriers more effectively than conventional heating. nih.gov Studies comparing conventional heating with ultrasound irradiation for the synthesis of related quinoline structures have shown a substantial decrease in reaction time, from as long as 96 hours to just 1-2 hours, with a concurrent increase in yields by 5-10%. nih.gov

The following table summarizes the findings from the ultrasound-assisted synthesis of various this compound derivatives.

Table 1: Ultrasound-Assisted Synthesis of this compound Derivatives This table is interactive. You can sort and filter the data.

| Product | Reactants | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | 4,7-dichloroquinoline, o-phenylenediamine | 30 | 90 | 78-89 (range for series) | researchgate.net |

| 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | 4,7-dichloroquinoline, thiosemicarbazide | 30 | 90 | 78-89 (range for series) | researchgate.net |

| 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | 4,7-dichloroquinoline, 3-Amino-1,2,4-triazole | 30 | 90 | 78-89 (range for series) | researchgate.netsemanticscholar.org |

This body of research underscores the value of ultrasound irradiation as a green synthetic methodology for producing this compound derivatives, offering remarkable accelerations in reaction rates and high efficiency. nih.govtandfonline.com

Medicinal Chemistry and Biological Activity of 7 Chloroquinoline Derivatives

Antimalarial Activity Studies

The 7-chloroquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, notably present in chloroquine (B1663885). Research continues to explore novel this compound derivatives and hybrid compounds to combat drug resistance and improve efficacy.

Numerous studies have evaluated the efficacy of this compound derivatives against Plasmodium falciparum, the most virulent malaria parasite. These investigations often include testing against both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., W2, Dd2, K1, RKL-2, RKL-9, FCR-3) strains to assess their potential against resistant malaria.

Hybrid compounds containing a 4-amino-7-chloroquinoline moiety and cinnamoyl scaffolds linked via an alkylamine chain have shown potent in vitro antimalarial activity against erythrocytic P. falciparum parasites. mdpi.com Another series of 4-aminoquinoline-1,3,5-triazine derivatives, including a compound with a 7-chloroquinolin-4-yl aminoethyl piperazine (B1678402) carbothioamido group, demonstrated good in vitro activity against chloroquine-sensitive (3D-7) and chloroquine-resistant (RKL-2) strains of Plasmodium falciparum. raco.cat

Sulfonamide and fishersci.cauni.luamericanelements.com-triazole hybrids tethered to this compound have also been synthesized and evaluated. The majority of these compounds exhibited significant antimalarial activity against Plasmodium falciparum (3D7) with IC50 values ranging from 1.49 to 13.49 μM. malariaworld.orgnih.govfuture-science.comresearchgate.net Indolo[2,3-b]quinoxaline-4-aminoquinoline hybrids, designed to inhibit PfCRT and heme, showed reasonable potency against both chloroquine-susceptible (3D7) and resistant (W2) P. falciparum strains. nih.gov A fluorine-substituted hybrid (compound 10d) exhibited good activity. nih.gov

Studies on this compound-thiohydantoin derivatives have identified potent inhibitors of cultured Plasmodium falciparum, with one non-cytotoxic compound showing an IC50 of 39.8 nM against the W2 strain. raco.catnih.gov These compounds may act by inhibiting hemozoin formation. nih.gov

Amide-tethered this compound-chalcone hybrids have been employed as antimalarial agents against resistant strains of Plasmodium falciparum. researchgate.net The presence of a methoxy (B1213986) substituent at the para position of ring B on the chalcones and longer alkyl chain lengths significantly improved their antiplasmodial profiles. researchgate.net

Here is a table summarizing some reported in vitro antimalarial activities against P. falciparum strains:

| Compound Type | P. falciparum Strain (Sensitivity) | IC50 Range / Specific Value | Reference |

| 4-amino-7-chloroquinoline-cinnamoyl hybrids | Erythrocytic P. falciparum | Potent activity | mdpi.com |

| 4-aminoquinoline-1,3,5-triazine derivative (25) | 3D-7 (Sensitive), RKL-2 (Resistant) | Good activity | raco.cat |

| This compound-sulfonamide hybrids | 3D7 (Sensitive) | 1.49-13.49 μM | malariaworld.orgnih.govfuture-science.comresearchgate.net |

| This compound- fishersci.cauni.luamericanelements.com-triazole hybrids | 3D7 (Sensitive) | 1.49-13.49 μM | malariaworld.orgnih.govfuture-science.comresearchgate.net |

| Indolo[2,3-b]quinoxaline-4-aminoquinoline hybrids | 3D7 (Sensitive), W2 (Resistant) | Reasonable potency | nih.gov |

| This compound-thiohydantoin derivative | W2 (Resistant) | 39.8 nM | raco.catnih.gov |

| Amide-tethered this compound-chalcone hybrids | Resistant P. falciparum | Improved activity with SAR | researchgate.net |

| 7-chloro-N-(pyridin-4-yl)quinolin-4-amine (134) | P. falciparum | 11.7 ± 3 μM | mdpi.com |

Beyond P. falciparum, the activity of this compound derivatives has also been assessed against Plasmodium berghei, a rodent malaria parasite often used in in vivo studies.

A study on 4-(ethyl-p-chlorophenylglycinylamino)-7-chloroquinoline evaluated its in vivo antimalarial activity against Plasmodium berghei berghei (Pbb) in mice. The compound showed a mean inhibition of parasitemia of 85.71% at 100 mg/Kg body weight dosage. academicjournals.org

Bis-4-aminoquinolines with an alkyl ether bridge, containing the this compound moiety, have been reported to be substantially more effective than those with an alkylamine bridge against Plasmodium bergheiin vivo. niscpr.res.in

N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives have also been synthesized and tested against Plasmodium berghei in mice, with one compound demonstrating the ability to cure infected mice. nih.gov

Selected active structures from a study on (S)-methyl-(7-chloroquinolin-4-yl)amino(aryl)methylphosphonates were tested in vivo as potential antimalarials in mice infected with Plasmodium berghei ANKA, a chloroquine-susceptible strain. researchgate.net

A series of novel 4-aminoquinoline-1,3,5-triazine derivatives were evaluated for their in vivo antimalarial activity against P. berghei. raco.cat Compound 25 showed good in vivo antimalarial potential. raco.cat

Molecular hybridization, involving the fusion of different pharmacophoric units, is a strategy employed to develop next-generation antimalarials with improved efficacy and reduced resistance. This compound has been a key component in the design of such hybrids.

Hybrid compounds combining 4-amino-7-chloroquinoline with cinnamoyl, clotrimazole, or 1,4-naphthoquinone (B94277) scaffolds have been explored for their antimalarial potential. mdpi.com Quinoline-trioxolane hybrid compounds, including one prepared from 7-chloro-4-(2-aminoethylamino)quinoline and 1,2,4-trioxane (B1259687) (Trioxaquine DU1301), have shown activity in the low nanomolar range against Plasmodium falciparum strains and cured infected mice in vivo. mdpi.com

Ferrocene (B1249389) scaffolds conjugated with this compound derivatives have demonstrated good in vitro antiplasmodial activity against resistant strains of P. falciparum. mdpi.com

Sulfonamide and fishersci.cauni.luamericanelements.com-triazole hybrids tethered to this compound have been identified as promising starting points for next-generation antimalarials due to their significant antimalarial activity against P. falciparum (3D7) and noncytotoxicity. malariaworld.orgnih.govfuture-science.comresearchgate.net

Indolo[2,3-b]quinoxaline-4-aminoquinoline hybrids represent another class of compounds being investigated for their anti-plasmodial activity, targeting PfCRT and heme. nih.gov

This compound-chalcone and this compound-ferrocenylchalcone conjugates have also been synthesized and evaluated for their antiplasmodial activity. researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold and its attached side chains influence antimalarial potency.

SAR studies on this compound-thiohydantoin derivatives have been conducted to probe their antimalarial activity. nih.gov Inhibition of β-hematin formation appears to be a primary mechanism of action for these compounds. nih.gov

For amide-tethered this compound-chalcone hybrids, SAR studies revealed that increasing lipophilicity and alkyl chain length generally led to increased antimalarial activity against the W2 strain of P. falciparum. rsc.org However, moderate to high toxicity towards mammalian cells was observed for these conjugates. rsc.org

SAR studies on this compound-chalcone hybrids also indicated that the antimalarial activity was reliant on the length of the alkyl chain linker, with a propyl linker showing better activity in some cases. researchgate.net The presence of a methoxy substituent also enhanced efficacy. researchgate.net

Investigations into reversed chloroquine compounds, which are structural isomers of chloroquine containing the this compound core, have also involved SAR studies to identify orally active molecules with good in vitro and in vivo antimalarial activity. acs.org These studies suggest that these molecules inhibit hemozoin formation, similar to chloroquine. acs.org

SAR studies of various triazole-based hybrids with heterocycles like quinoline (B57606) have emphasized the importance of these modifications for antimalarial potential, particularly against drug-resistant strains. researchgate.net

Anticancer Activity Research

Beyond its well-known antimalarial properties, the this compound scaffold has also garnered interest in cancer research due to the cytotoxic potential observed in some of its derivatives.

This compound derivatives have been evaluated for their cytotoxicity against a diverse range of human cancer cell lines, including commonly used lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer), as well as panels like the NCI-60.

7-Chloroquinolinehydrazones have been identified as a promising class of anticancer experimental drugs. mdpi.com They exhibited good cytotoxic activity with submicromolar GI50 values on a large panel of cell lines from nine tumor types in the NCI-60 screen, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. mdpi.com

Quinoline-based hybrid compounds have also been investigated for their anticancer activity. Some synthesized compounds showed cytotoxicity against different human cancer cell lines, including HepG-2, HCT-116, HeLa, and MCF-7. doi.org

A series of 1,6,7-trisubstituted-4-phenylthiazol-2(3H)-ylidene) hydrazono)-methyl) quinolin-2-one derivatives were investigated for anticancer activity against 60 human cancer cell lines, with some compounds showing potent cytotoxicity against colon carcinoma HCT-15 and lung cancer NCI-H322M. doi.org

Novel 2-aminoimidazolequinoline hybrid compounds were found to be selective for anticancer activity against human colon cancer cell lines (HCT-116, DLD-1) and non-toxic to breast cancer cells (MDA-MB-231) and normal human endothelial cells (HUVEC). doi.org

Some benzothiazole (B30560) and quinoline fused motifs have been evaluated against cancer cell lines such as MCF-7, HCT-116, PC-3, LNCaP, and SK-HEP-1. doi.org

Studies on thiohydantoin derivatives, including those with a substituted thiophenyl central moiety, have shown selective anticancer activity against human cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines. researchgate.net

4-aminoquinoline-based molecular hybrids have also been assessed for their anticancer potential using various cell lines. One hybrid significantly inhibited the growth of several cancer cell lines, including HCT116, HeLa, and MCF7, with IC50 values of 2.34, 2.61, and 2.74 µM, respectively. westminster.ac.uk

Other 4-aminoquinoline (B48711) hybrids containing an imidazole (B134444) moiety have demonstrated activity towards cell lines like HepG2, MCF-7, and A549. westminster.ac.uk Benzodiaxine conjugated 4-aminoquinoline showed superior in vitro cytotoxicity against the HCT116 cell line (IC50 = 20.7 nM). westminster.ac.uk

Here is a table summarizing some reported in vitro cytotoxic activities against human cancer cell lines:

| Compound Type | Cancer Cell Lines Tested | Reported Activity / IC50 or GI50 Values (Examples) | Reference |

| 7-Chloroquinolinehydrazones | NCI-60 panel (9 tumor types including MCF-7, HCT-116, HeLa) | Submicromolar GI50 values | mdpi.com |

| Quinoline-based hybrids | HepG-2, HCT-116, HeLa, MCF-7 | Cytotoxicity observed | doi.org |

| 1,6,7-trisubstituted-4-phenylthiazol-2(3H)-... | 60 human cancer cell lines (including HCT-15, NCI-H322M) | Potent cytotoxicity against specific lines | doi.org |

| 2-aminoimidazolequinoline hybrids | HCT-116, DLD-1, MDA-MB-231, HUVEC | Selective activity against HCT-116, DLD-1 | doi.org |

| Benzothiazole and quinoline fused motifs | MCF-7, HCT-116, PC-3, LNCaP, SK-HEP-1 | Evaluated for cytotoxicity | doi.org |

| Thiohydantoin derivatives | HeLa, MCF-7 | Selective anticancer activity | researchgate.net |

| 4-aminoquinoline-based hybrids | HCT116, HeLa, MCF7 | IC50 values: 2.34, 2.61, 2.74 µM | westminster.ac.uk |

| Imidazole-containing 4-aminoquinoline hybrids | HepG2, MCF-7, A549 | Activity observed | westminster.ac.uk |

| Benzodiaxine conjugated 4-aminoquinoline | HCT116 | IC50 = 20.7 nM | westminster.ac.uk |

Antiproliferative Mechanisms (e.g., Apoptosis Induction, DNA/RNA Damage)

Investigations into the antiproliferative mechanisms of this compound derivatives have indicated their ability to induce apoptosis and cause damage to cellular genetic material. Some this compound-1,2,3-triazoyl-carboxamides (QTCA) have demonstrated dose- and time-dependent cytotoxic effects in human bladder carcinoma cells, with minimal effects observed on normal cells. researchgate.net Studies have confirmed that significant cell death, G0/G1 phase cell cycle arrest, and apoptosis are associated with treatment by certain QTCAs. researchgate.net In silico results suggest that these compounds may act through different mechanisms to induce cell cycle arrest and apoptosis, with Western blotting confirming their binding to pro- and anti-apoptotic proteins. researchgate.net

Other research on different this compound derivatives, such as a novel chloroquine derivative (lj-2-66), has shown an increase in reactive oxygen species (ROS) levels in melanoma cells, leading to DNA damage, G2/M arrest, and apoptosis. researchgate.net The induction of apoptosis by some compounds has been further supported by observations of mitochondrial membrane potential disruption. researchgate.net

Selective Toxicity Towards Cancer Cells vs. Non-Tumor Cells

A crucial aspect of developing new cancer therapeutics is achieving selective toxicity towards cancer cells while sparing non-tumor cells. Studies on various this compound derivatives have explored this selectivity. Some novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been evaluated for their antiproliferative activities on both non-tumor (MDCK1, MRC-5) and various tumor cell lines. researchgate.netmdpi.commdpi.com Compounds with specific linkers and substituents have shown strong cytotoxic activity against certain leukemia and lymphoma cell lines (CCRF-CEM, THP-1, Raji, HuT78) at submicromolar to low micromolar concentrations, while exhibiting negligible or much lower effects on normal or carcinoma cell lines. researchgate.netmdpi.com For instance, compound 8d, a 7-chloro-4-aminoquinoline-benzimidazole hybrid with an unsubstituted benzimidazole (B57391) ring, significantly influenced the growth of lymphoma and leukemia cells with high selectivity indices compared to normal and carcinoma cells. mdpi.com

Morita-Baylis-Hillman adducts (MBHA) based on this compound have also been evaluated for their selectivity. scielo.brresearchgate.net Several of these compounds demonstrated satisfactory selectivity indices (SI ≥ 2.0) when tested against human peripheral blood mononuclear cells (PBMC) compared to cancer cell lines like HL-60, HCT-116, MCF-7, and NCI-H292. scielo.brresearchgate.net Some compounds showed better selectivity than the reference drug doxorubicin (B1662922) against certain cell lines. scielo.br

This compound Hydrazones as Anticancer Agents

This compound hydrazones have emerged as a promising class of compounds with significant anticancer potential. nih.govresearchgate.netnih.govresearchgate.net Studies evaluating their cytotoxic potential against a large panel of cancer cell lines, such as the NCI-60 screen, have identified this compound hydrazones as being among the most active series investigated. nih.govresearchgate.netnih.gov These compounds have exhibited good cytotoxic activity with submicromolar GI₅₀ values across various tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govresearchgate.netnih.gov Structure-activity relationship studies have provided insights into the chemical features that contribute to their antitumor effects. nih.govresearchgate.net

Certain this compound hydrazones containing specific heterocyclic units have shown notable cell growth inhibition, with some demonstrating activity superior to reference drugs like Doxorubicin against certain cancer cell lines. nih.govresearchgate.net

This compound-Benzimidazole Hybrids in Oncology

Research has shown that the antiproliferative activity of these hybrids can vary depending on the type of linker connecting the two moieties and the substituents on the benzimidazole ring. researchgate.netmdpi.commdpi.com Compounds with specific structural arrangements have demonstrated potent cytotoxic effects and the ability to suppress cell cycle progression in leukemia and lymphoma cells. researchgate.netmdpi.com Some this compound-benzimidazole hybrids have been shown to induce apoptosis and disrupt mitochondrial membrane potential in certain cancer cell lines. researchgate.netmdpi.com

Studies have also investigated the selectivity of these hybrid molecules, with some compounds showing significant antiproliferative activity against certain cancer cell lines while having less impact on normal cells. mdpi.commdpi.com

Antimicrobial Activity Investigations

This compound derivatives have also been explored for their antimicrobial properties, demonstrating efficacy against various bacterial and fungal strains.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Several studies have reported on the antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. ajol.infotandfonline.comresearchgate.netajol.inforesearchgate.net New quinoline derivatives incorporating sulphonamide moieties synthesized from 4,7-dichloroquinoline (B193633) have shown in vitro antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). ajol.infoajol.info Some of these compounds exhibited potent activity, although in some cases, it was lower than standard antibiotics like ciprofloxacin. ajol.infoajol.info

Other this compound derivatives, including those with triazole rings or benzylamine (B48309) moieties, have also been screened for antibacterial activity against a range of strains, including E. coli, Pseudomonas aeruginosa, B. subtilis, and S. aureus. tandfonline.comresearchgate.netresearchgate.netnih.gov These studies have reported varying degrees of activity, with some compounds showing promising inhibitory effects, occasionally exceeding the activity of standard drugs against specific bacterial strains. tandfonline.comresearchgate.netnih.gov

Data on minimum inhibitory concentrations (MIC) and inhibition zone diameters (IZD) have been used to quantify the antibacterial efficacy of these compounds. ajol.infotandfonline.comresearchgate.netajol.inforesearchgate.net

Antifungal Properties (e.g., C. albicans biofilm inhibition)

Research has also highlighted the antifungal properties of this compound derivatives, particularly their activity against Candida albicans, including the inhibition of biofilm formation. tandfonline.comnih.govscielo.brnih.govmdpi.com

Some chloroquinoline derivatives bearing vinyl benzylidene aniline (B41778) substituents have been synthesized and screened for their antifungal and biofilm inhibitory activity against C. albicans. nih.gov Certain compounds demonstrated promising antibiofilm inhibition, with IC₅₀ values comparable to or lower than the standard antifungal drug fluconazole (B54011). nih.gov These compounds also exhibited good antifungal activity, with MIC values in a similar range to fluconazole. nih.gov Molecular docking studies have suggested a potential mechanism involving the inhibition of agglutinin-like protein (Als) in biofilm inhibition. nih.gov

Other this compound derivatives, including those with sulphonamide moieties or triazole rings, have also shown antifungal activity against C. albicans and other fungal species like Penicillium simplicissimum and Aspergillus niger. ajol.infotandfonline.comajol.info Some compounds have revealed high activity, indicated by significant inhibition zone diameters. ajol.infoajol.info

Furthermore, studies have explored the potential of established 7-chloroquinolines, such as chloroquine, to sensitize C. albicans biofilms to antifungal azoles like fluconazole and voriconazole, indicating a synergistic effect in inhibiting biofilm development. scielo.brnih.gov

Here are some data tables based on the search results:

Table 1: Antiproliferative Activity of Selected 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

| Compound | Cell Line | GI₅₀ (µM) | Selectivity Index (vs. MDCK1) | Reference |

| 5d | Raji | 4.3 | - | mdpi.com |

| 5d | HuT78 | 0.4 | - | mdpi.com |

| 5d | CCRF CEM | 8.2 | - | mdpi.com |

| 5d | THP1 | 0.6 | - | mdpi.com |

| 8d | CCRF CEM | 5.0 | 20 | mdpi.com |

| 8d | THP1 | 3.2 | 31.5 | mdpi.com |

| 8d | Raji | 3.8 | 26.3 | mdpi.com |

| 8d | HuT78 | 8.1 | 12.3 | mdpi.com |

| 12d | HuT78 | 0.4 | - | researchgate.net |

| 12d | CCRF-CEM | 8 | - | researchgate.net |

| 12d | THP-1 | 0.6 | - | researchgate.net |

| 12d | Raji | 4.3 | - | researchgate.net |

Note: Selectivity Index (SI) is the ratio of IC₅₀ or GI₅₀ for non-tumor cells to that for cancer cells. Higher SI indicates greater selectivity.

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Bacterial Strain | Activity Measure (e.g., IZD, MIC) | Value | Reference |

| Sulphonamide Derivative (Compound 2) | Staphylococcus aureus | Potency | Most potent (among tested) | ajol.infoajol.info |

| Sulphonamide Derivative (Compound 2) | Escherichia coli | Potency | Most potent (among tested) | ajol.infoajol.info |

| Sulphonamide Derivative (Compound 6) | Penicillium simplicissimum | IZD | 28 mm | ajol.infoajol.info |

| Sulphonamide Derivative (Compound 6) | Aspergillus niger | IZD | 28 mm | ajol.infoajol.info |

| Vinyl benzylidene aniline derivative (5a) | B. subtilis | Potential activity | More active than ciprofloxacin | nih.gov |

| Vinyl benzylidene aniline derivative (5f) | B. subtilis | Potential activity | More active than ciprofloxacin | nih.gov |

| Triazole-containing derivative (4) | Salmonella typhimurium | Activity | Amazing activity | tandfonline.com |

| Triazole-containing derivative (9) | Salmonella typhimurium | Activity | Amazing activity | tandfonline.com |

| Triazole-containing derivative (7) | Escherichia coli | Activity | Very good activity | tandfonline.com |

| Triazole-containing derivative (8) | Escherichia coli | Activity | Very good activity | tandfonline.com |

| This compound-benzylamine hybrid (SA11) | Gram-positive strains | Efficacy (MIC) | 128 μg/mL | researchgate.net |

| This compound derivative (Compound 6) | E. coli | IZD | 11.00 ± 0.04 mm | researchgate.net |

| This compound derivative (Compound 8) | E. coli | IZD | 12.00 ± 0.00 mm | researchgate.net |

| This compound derivative (Compound 5) | S. aureus | IZD | 11.00 ± 0.03 mm | researchgate.net |

| This compound derivative (Compound 5) | P. aeruginosa | IZD | 11.00 ± 0.03 mm | researchgate.net |

| This compound derivative (Compound 7) | S. pyogenes | IZD | 11.00 ± 0.02 mm | researchgate.net |

Table 3: Antifungal Activity of Selected this compound Derivatives against C. albicans

| Compound Type | Activity Measure (e.g., IC₅₀, MIC) | Value | Target | Reference |

| Vinyl benzylidene aniline derivative (5j) | Biofilm Inhibition IC₅₀ | 51.2 μM | C. albicans | nih.gov |

| Vinyl benzylidene aniline derivative (5a) | Biofilm Inhibition IC₅₀ | 66.2 μM | C. albicans | nih.gov |

| Vinyl benzylidene aniline derivative (5a) | Antifungal MIC | 94.2 μg/mL | C. albicans | nih.gov |

| Vinyl benzylidene aniline derivative (5f) | Antifungal MIC | 98.8 μg/mL | C. albicans | nih.gov |

| Triazole-containing compounds | Activity | Relatively good | C. albicans | tandfonline.com |

| Chloroquine (in combination) | Biofilm Inhibition FIC Index | 0.156 (with FLC) | C. albicans | scielo.brnih.gov |

| Chloroquine (in combination) | Biofilm Inhibition FIC Index | 0.187 (with VOR) | C. albicans | scielo.brnih.gov |

Antitubercular and Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has driven the search for new antitubercular agents. Quinoline compounds, including this compound derivatives, have shown encouraging activity against mycobacteria. wjpps.com Studies have explored the antitubercular potential of newly synthesized this compound derivatives. For instance, a series of this compound derivatives synthesized via a chloro-amine coupling reaction were tested for in vitro antitubercular activity against M. tuberculosis H37Rv. tandfonline.com Compounds bearing a –CONHNH linkage were found to be particularly active. tandfonline.com Specifically, compounds 3a and 3b demonstrated higher potency against M. tuberculosis H37Rv with minimum inhibitory concentrations (MIC) of 42 µM and 38 µM, respectively, compared to rifampicin (B610482) (MIC = 48 µM). tandfonline.com Other derivatives, 3c and 3d, also exhibited notable inhibition at 92% and 97%, respectively, with MIC values of 70 µM and 74 µM. tandfonline.com

Further research into this compound-isatin conjugates has also revealed antitubercular efficacy against Mycobacterium tuberculosis. nih.gov Additionally, studies on N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}ureas, designed as tripartite hybrids from chloroquine, ethambutol (B1671381), and isoxyl (B29260), demonstrated antimycobacterial activity. researchgate.net One compound in this series was found to be twofold more potent than ethambutol and isoxyl against M. tuberculosis. researchgate.net Quantitative structure-activity relationship (QSAR) studies have indicated that the number of hydrogen bond acceptors significantly influences the antitubercular activity of novel this compound derivatives. wjpps.com

Antiviral Applications

The this compound scaffold has also been investigated for its antiviral properties, particularly in the context of emerging viral threats like coronaviruses.

Activity Against Coronaviruses (e.g., SARS-CoV-2)

Chloroquine (CQ) and its analog hydroxychloroquine (B89500) (HCQ), both this compound derivatives, were explored for their potential activity against SARS-CoV-2, the virus responsible for COVID-19. mdpi.comnih.gov These compounds were reported to be active against several viruses, including coronaviruses. nih.gov Research has focused on designing and synthesizing chloroquine analogs and evaluating their anti-SARS-CoV-2 activity. dovepress.com For example, a hybrid compound, 4-(7-chloroquinolin-4-yl)amino)phenol, exhibited a significant therapeutic effect against SARS-CoV-2 main protease (Mpro) with an IC50 value of 12 nM, demonstrating higher potency than the parent compound chloroquine (IC50 of 27 nM). dovepress.com Other quinoline and quinazoline (B50416) derivatives have also been reported to inhibit viral RNA synthesis by SARS-CoV-2 RdRp. dovepress.com Studies involving quinoline-based triazole hybrids have also been conducted to evaluate their activity against SARS-CoV-2. nih.govresearchgate.net

Inhibition of Viral Entry Mechanisms (e.g., RBD interaction)

Chloroquine's mechanism of action against viruses, including coronaviruses, is thought to involve its ability to passively diffuse into cellular organelles like endosomes, lysosomes, and Golgi vesicles, where it becomes protonated and increases the pH. drugbank.com This elevated pH in endosomes can prevent virus particles from utilizing their fusion and entry mechanisms into the cell. drugbank.com While chloroquine does not directly affect the expression of ACE2, the receptor targeted by SARS-CoV and SARS-CoV-2 for cell entry, it can inhibit the terminal glycosylation of ACE2. drugbank.com Non-glycosylated ACE2 may interact less efficiently with the SARS-CoV-2 spike protein, thereby further inhibiting viral entry. drugbank.com

Studies have investigated the interaction of quinoline derivatives with different variants of the SARS-CoV-2 Receptor-Binding Domain (RBD) and the 3CLpro enzyme to understand their ability to counteract viral infection. nih.gov Bio-layer interferometry results showed that some quinoline derivatives have good interaction with delta plus and omicron RBD variants. nih.gov Molecular docking studies have also been performed to understand how these compounds interact with the SARS-CoV-2 main protease. researchgate.net

Other Pharmacological Activities

Beyond antitubercular and antiviral effects, this compound derivatives have demonstrated activity in other pharmacological areas, including antiprotozoal potency and neuroprotection.

Antiprotozoal Potency (e.g., Leishmanicidal, Trypanosomiasis)

The this compound moiety is present in various compounds known for their antiprotozoal activities. researchgate.netacs.org This includes activity against parasites such as Plasmodium falciparum (malaria), Entamoeba histolytica (amoebiasis), Leishmania spp. (leishmaniasis), and Trypanosoma cruzi (Chagas disease). researchgate.netresearchgate.netacs.orgrsc.orgird.frnih.gov

Studies have synthesized and evaluated this compound derivatives for their antiprotozoal activity. For instance, 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives have shown promising antiamoebic activity against Entamoeba histolytica, with some compounds exhibiting IC50 values lower than the standard drug metronidazole. researchgate.net Similarly, 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were screened against E. histolytica and P. falciparum, with several compounds showing propitious anti-amoebic and anti-plasmodial activity. rsc.org

The presence of the this compound moiety is considered necessary for binding to haematin in the parasite's food vacuole, which inhibits haemozoin formation, a crucial process for parasite survival. ajol.info The aromatic quinoline nucleus is thought to intercalate on the surface of Fe(III)PPIX to form a drug-haem complex. ajol.info

Research into "chimeric" molecules combining chloroquinoline and amidine structures has evaluated their anti-Trypanosoma cruzi activity. nih.gov Some 4-alkylamino-6-chloroquinolines have also shown significant activity against trypomastigote forms of Trypanosoma cruzi. ird.fr

Neuroprotective Effects (e.g., Parkinson's Disease, NR4A2 Activation)

Recent research has highlighted the potential neuroprotective effects of compounds containing the 4-amino-7-chloroquinoline scaffold, particularly in the context of Parkinson's Disease (PD). researchgate.nethmpgloballearningnetwork.comnih.govpnas.orgproimaging.frtandfonline.compnas.orgnews-medical.netharvard.edu The orphan nuclear receptor NR4A2 (Nurr1) is considered a promising drug target for PD due to its critical role in the development and maintenance of midbrain dopaminergic neurons. researchgate.netnih.govproimaging.frharvard.edu

Studies have identified that certain antimalarial drugs, specifically amodiaquine (B18356) (AQ) and chloroquine (CQ), which share the 4-amino-7-chloroquinoline scaffold, act as agonists of Nurr1. researchgate.nethmpgloballearningnetwork.comnih.govpnas.orgproimaging.frtandfonline.compnas.orgnews-medical.netharvard.edu These compounds appear to directly bind to Nurr1's ligand-binding domain (LBD) and activate its function. nih.govpnas.orgtandfonline.com This activation can enhance the expression of midbrain dopaminergic neuron-specific genes and suppress neurotoxic pro-inflammatory genes in microglia and astrocytes, offering neuroprotective effects. nih.govpnas.orgtandfonline.com

Systematic medicinal chemistry efforts have generated numerous 4-amino-7-chloroquinoline derivatives to identify optimized compounds with enhanced potency and selectivity for Nurr1 activation. proimaging.frnews-medical.net One such optimized agonist, 4A7C-301, has shown robust neuroprotective effects in vitro and protected midbrain dopaminergic neurons in mouse models of PD, improving both motor and non-motor deficits. proimaging.fr This suggests that the 4-amino-7-chloroquinoline structure is a critical scaffold for the activation of Nurr1 and provides a framework for the development of potential neuroprotective therapeutics for PD. nih.govtandfonline.comharvard.edu

Furthermore, a 4-phenyltellanyl-7-chloroquinoline derivative has been investigated for its neuroprotective effects in Alzheimer's Disease models, showing potential in mitigating memory impairment and exhibiting antioxidant activity. researchgate.netnih.gov

Data Tables

| Compound Name | Biological Activity | Relevant Data (e.g., MIC, IC50) | Citation |

| Compound 3a (this compound derivative) | Antitubercular (M. tuberculosis H37Rv) | MIC = 42 µM | tandfonline.com |

| Compound 3b (this compound derivative) | Antitubercular (M. tuberculosis H37Rv) | MIC = 38 µM | tandfonline.com |

| Compound 3c (this compound derivative) | Antitubercular (M. tuberculosis H37Rv) | MIC = 70 µM (92% inhibition) | tandfonline.com |

| Compound 3d (this compound derivative) | Antitubercular (M. tuberculosis H37Rv) | MIC = 74 µM (97% inhibition) | tandfonline.com |

| 4-(7-chloroquinolin-4-yl)amino)phenol | Anti-SARS-CoV-2 (Mpro inhibition) | IC50 = 12 nM | dovepress.com |

| Chloroquine | Anti-SARS-CoV-2 (Mpro inhibition) | IC50 = 27 nM | dovepress.com |

| Compound 6 (N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea) | Antiprotozoal (G. intestinalis) | 670 times more active than metronidazole | researchgate.net |

| Compound 6 (N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea) | Antiprotozoal (L. mexicana) | As active as pentamidine | researchgate.net |

| Compound 6 (N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea) | Antimycobacterial (M. tuberculosis) | Twofold more potent than ethambutol and isoxyl | researchgate.net |

| Amodiaquine (AQ) | Nurr1 activation (Parkinson's Disease) | Directly binds to Nurr1 LBD | nih.govpnas.orgtandfonline.compnas.orgharvard.edu |

| Chloroquine (CQ) | Nurr1 activation (Parkinson's Disease) | Directly binds to Nurr1 LBD | nih.govpnas.orgtandfonline.compnas.orgharvard.edu |

| 4A7C-301 (4-amino-7-chloroquinoline derivative) | Neuroprotective (Parkinson's Disease models) | Robust effects in vitro and in vivo | proimaging.fr |

| 4-phenyltellanyl-7-chloroquinoline (TQ) | Neuroprotective (Alzheimer's Disease models) | Mitigated memory impairment, antioxidant activity | researchgate.netnih.gov |

Anti-inflammatory Effects

Derivatives of the this compound nucleus have been investigated for their anti-inflammatory properties. Studies have shown that certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives possess promising anti-inflammatory effects. For instance, compound 1-(4-(this compound-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5 in one study) demonstrated significant anti-inflammatory activity in both cellular and animal models. tbzmed.ac.irtbzmed.ac.ir This compound was capable of inhibiting the release of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) protein and gene. tbzmed.ac.irtbzmed.ac.ir Furthermore, it reduced the gene expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). tbzmed.ac.ir In an in vivo model of carrageenan-induced paw edema in mice, treatment with this this compound derivative led to a significant decrease in paw swelling and inhibited serum levels of NO and COX-2. tbzmed.ac.irtbzmed.ac.ir

Another study highlighted the potential anti-inflammatory action of 4-phenylselenyl-7-chloroquinoline (4-PSQ), a novel quinoline derivative containing selenium. nih.gov This compound was shown to diminish edema formation and decrease myeloperoxidase activity and reactive species levels in a croton oil-induced ear edema model in mice. nih.gov

These findings suggest that the this compound scaffold, particularly when combined with piperazine or selenium-containing moieties, can yield compounds with notable anti-inflammatory activity, mediated through the suppression of various inflammatory mediators.

Antihistamine H3 Receptor Activity

The 7-chloro-4-(piperazin-1-yl)quinoline structure has been identified as an important scaffold in medicinal chemistry, with diverse pharmacological profiles, including activity as serotonin (B10506) antagonists and potentially interactions with histamine (B1213489) receptors. researchgate.net While direct evidence specifically linking this compound derivatives to potent and selective Histamine H3 receptor activity within the provided results is limited, the broader context of histamine receptor ligands and the use of scaffolds like piperazine in developing such ligands is mentioned. mdpi.comnih.govfrontiersin.orgmdpi.com For instance, studies on histamine H3 receptor ligands have explored various structural classes, including those with piperazine moieties. mdpi.com One study investigated chlorophenoxy derivatives as histamine H3 receptor ligands with cholinesterase inhibitory activity, suggesting a potential for multi-target ligands involving different receptor systems. nih.gov Another study focused on novel dual-active histamine H3 receptor ligands with combined antioxidant properties, highlighting the ongoing research in this area. mdpi.com Although a direct, detailed link between the this compound scaffold and potent H3 receptor activity is not explicitly detailed in the provided snippets, the scaffold's versatility and the exploration of related structures for histamine receptor modulation suggest this could be an area of ongoing or future research.

Antidiabetic Properties

The 7-chloro-4-(piperazin-1-yl)quinoline structure has also been associated with antidiabetic properties. researchgate.net While specific research findings detailing the antidiabetic mechanisms or efficacy of this compound derivatives are not extensively provided in the search results, the mention of this activity profile within a review of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold indicates that compounds containing this core have been explored for their potential in treating diabetes. researchgate.net

Sirtuin Inhibition

Sirtuins, particularly Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), are enzymes that have gained attention as therapeutic targets for various diseases. The 7-chloro-4-(piperazin-1-yl)quinoline scaffold has been identified in compounds exhibiting sirtuin inhibitory activity. researchgate.net One search result mentions Sirtuin 6 (SIRT6) inhibitor development in the context of 4-aryloxy-7-chloroquinoline fragments. google.es Another study discusses SIRT-2 inhibition by a compound named AK-7 in the context of lung remodeling and neuroimmune interaction. nih.gov While the precise role and efficacy of this compound derivatives as sirtuin inhibitors are not fully elaborated upon in the provided snippets, their inclusion in reviews and studies focused on sirtuin modulation suggests their potential in this area of research.

Dopamine-3 Ligand Research

Compounds incorporating the 7-chloro-4-(piperazin-1-yl)quinoline structure have been investigated as ligands for the dopamine (B1211576) D3 receptor. researchgate.net The dopaminergic system and its receptors, including D3R, are significant targets in the treatment of various neurological and psychiatric disorders. nih.gov Research has focused on identifying selective D3R ligands, and studies have explored various structural motifs for this purpose. nih.govacs.orgresearchgate.net While the provided snippets discuss novel D3-selective receptor ligands based on different motifs like 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) nih.gov and N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides acs.org, the mention of 7-chloro-4-(piperazin-1-yl)quinoline derivatives as dopamine-3 ligands researchgate.net indicates that this scaffold has also been explored for its affinity and potential modulation of the D3 receptor. One patent mentions the use of heterocyclic compounds, including quinoline derivatives, as dopamine D3 ligands. google.com

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease and other neurodegenerative conditions. sciencescholar.usnih.gov The 7-chloro-4-(piperazin-1-yl)quinoline scaffold has been associated with acetylcholinesterase inhibitory activity. researchgate.net Studies have explored hybrid molecules combining different pharmacophores to achieve improved cholinesterase inhibition. sciencescholar.usresearchgate.net For example, tacrine-7-chloroquinoline hybrids with thiourea (B124793) linkers have been synthesized and evaluated for their cholinesterase inhibition properties. sciencescholar.usresearchgate.net These hybrids showed potential inhibition of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). researchgate.net One specific hybrid, a tacrine-quinoline hybrid, exhibited notable activity towards hAChE and hBChE. researchgate.net Another study on amodiaquine derivatives, which contain a 4-aminoquinoline structure, highlighted the influence of substituents on the quinoline ring on cholinesterase inhibition potency. mdpi.com Compound 5 in this study, an amodiaquine derivative with a CH3O- group at the C(7) position, was found to be a potent AChE inhibitor. mdpi.com These findings support the potential of this compound derivatives, particularly in hybrid structures, as inhibitors of cholinesterases.

Serotonin Antagonism

The this compound scaffold is a significant structure in medicinal chemistry and has been incorporated into compounds exhibiting diverse pharmacological profiles, including serotonin antagonism. researchgate.netresearchgate.net Specifically, the 7-chloro-4-(piperazin-1-yl)quinoline structure has been identified as an important scaffold in this context. researchgate.netresearchgate.net

Research indicates that certain antimalarial compounds, such as chloroquine and hydroxychloroquine, which contain a 4-amino-7-chloroquinoline substructure, can act as antagonists at serotonin receptors. nih.govnih.gov Studies have shown that chloroquine competitively inhibits 5-HT₃ receptors. nih.govnih.gov Molecular docking studies suggest that the quinoline ring of chloroquine can be positioned within the receptor binding site, interacting with specific amino acids like W183 and Y234, while the tertiary ammonium (B1175870) group is stabilized by interactions with F226. nih.govnih.gov Hydroxychloroquine may also inhibit the serotonin transporter protein, potentially increasing serotonin levels in the synapse. alzdiscovery.orgmedrxiv.org

Furthermore, some quinoline derivatives have been reported as inhibitors of melatonin (B1676174) (MT₁ and MT₂) receptors and the serotonin 5-HT₂C receptor. doi.org A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, known as MG3, is mentioned in the context of serotonin 5-HT₄ receptor ligands, which are of interest for improving cognitive functions or as gastro-intestinal prokinetic agents. mdpi.com

While some studies suggest mechanisms involving serotonin transporter inhibition or antagonism at specific 5-HT receptor subtypes (like 5-HT₃ and potentially 5-HT₂C, 5-HT₄), the precise mechanisms underlying the observed serotonin-related activities of all this compound derivatives are still under investigation. nih.govnih.govalzdiscovery.orgdoi.orgmdpi.com

Botulinum Neurotoxin Serotype A Metalloprotease Inhibition

4-amino-7-chloroquinoline (4,7-ACQ) based compounds have been identified as potent small molecule inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC) metalloprotease. core.ac.ukfigshare.comresearchgate.netacs.orgnih.govacs.org The BoNT/A LC is a zinc-dependent enzyme responsible for cleaving SNAP-25, a protein essential for neurotransmitter release. figshare.comresearchgate.netnih.gov Inhibiting this metalloprotease activity is a key strategy for developing countermeasures against botulism. researchgate.netnih.gov

Early research identified that several small molecule non-peptidic inhibitors (SMNPIs) of the BoNT/A LC, including some antimalarial drugs, contained a 4-amino-7-chloroquinoline substructure along with a separate positive ionizable amine component. core.ac.ukacs.org This structural class is considered to have potential as dual-function BoNT/A inhibitors, as some antimalarials also interfere with BoNT/A translocation into neurons by elevating the pH of the toxin-mediated endosome. core.ac.ukacs.org

Further studies have focused on refining the structural features of 4,7-ACQ derivatives to enhance their inhibitory potency against the BoNT/A LC. Introducing an amino group at the C(3) position of a cholate (B1235396) component linked to the 4,7-ACQ substructure significantly increased potency, with IC₅₀ values ranging from 0.81 to 2.27 µM for such derivatives. figshare.comresearchgate.netacs.org Bis(steroidal)-4,7-ACQ derivatives and bis(4,7-ACQ)cholate derivatives have also been synthesized, providing inhibitors with nanomolar-range potencies. figshare.comresearchgate.netacs.org For example, compound 67, a bis(steroidal)-4,7-ACQ derivative, demonstrated a Kᵢ of 0.10 µM. figshare.comresearchgate.netacs.org

Detailed research findings highlight the importance of the weakly basic 4,7-ACQ substructure and an ionizable amine component for activity. core.ac.uk Molecular docking simulations have been used to understand the binding modes of these inhibitors, suggesting that they interact with the enzyme's catalytic zinc and can lead to the expulsion of the catalytic water molecule. figshare.comresearchgate.net Select derivatives have shown the ability to protect SNAP-25 in primary neurons during BoNT/A challenge, with protection levels reaching up to 89%. figshare.comresearchgate.net

Structurally simplified analogs of dual antimalarial and BoNT/A LC inhibitors, such as N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines, have also been investigated. nih.gov Some of these simplified compounds demonstrated significant inhibition of the enzyme, providing insights for the development of less structurally complex yet potent inhibitors. nih.gov

The development of 4-amino-7-chloroquinoline-based inhibitors for BoNT/A LC continues, with ongoing efforts to identify new chemotypes and analogs with improved potency and desirable pharmacological properties. core.ac.ukresearchgate.netnih.govacs.orgdovepress.com

Mechanistic Investigations of 7 Chloroquinoline Bioactivity

Interaction with Biological Targets

The diverse bioactivity of 7-chloroquinoline and its derivatives arises from their ability to interact with multiple biological targets. These interactions are fundamental to their therapeutic effects and are a major focus of ongoing research.

A primary mechanism of action for this compound-based antimalarials is the inhibition of heme detoxification in the malaria parasite. capes.gov.brnih.gov During its lifecycle within human red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline form called hemozoin, which is structurally identical to β-hematin. nih.govmdpi.com

This compound compounds, such as chloroquine (B1663885), are believed to interfere with this crystallization process. capes.gov.brmdpi.comnih.gov They are thought to cap the growing faces of the β-hematin crystals, preventing further polymerization. capes.gov.brnih.gov In-situ atomic force microscopy has revealed that chloroquine binds to the {100} surfaces of hematin (B1673048) crystals, arresting layer generation and step advancement even at low micromolar concentrations. capes.gov.brnih.gov This inhibition of hemozoin formation leads to an accumulation of toxic heme within the parasite, ultimately causing its death. nih.gov The effectiveness of these compounds as β-hematin inhibitors is a key determinant of their antiplasmodial activity. nih.gov